Cas no 16065-26-2 (propyl({3-(trifluoromethyl)phenylmethyl})amine)

Propyl({3-(trifluoromethyl)phenylmethyl})amine is a fluorinated amine compound featuring a trifluoromethylphenyl group and a propylamine moiety. Its structure combines lipophilicity from the trifluoromethyl group with the reactivity of a secondary amine, making it valuable in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances metabolic stability and bioavailability, while the propyl chain offers flexibility in molecular design. This compound is particularly useful as an intermediate in the development of bioactive molecules, including CNS-targeting drugs and crop protection agents. Its well-defined reactivity profile allows for efficient functionalization, enabling precise modifications in complex synthetic pathways. Suitable for controlled reactions under standard conditions, it is handled with appropriate safety measures due to its amine functionality.
propyl({3-(trifluoromethyl)phenylmethyl})amine structure
16065-26-2 structure
Product Name:propyl({3-(trifluoromethyl)phenylmethyl})amine
CAS No:16065-26-2
MF:C11H14F3N
MW:217.230773448944
CID:190007
PubChem ID:485416
Update Time:2025-08-05

propyl({3-(trifluoromethyl)phenylmethyl})amine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine,N-propyl-3-(trifluoromethyl)-
    • N-[[3-(trifluoromethyl)phenyl]methyl]propan-1-amine
    • propyl({3-(trifluoromethyl)phenylmethyl})amine
    • DTXSID60166959
    • CPXTUPBVFMKPOF-UHFFFAOYSA-N
    • CHEMBL1178170
    • EN300-168632
    • 16065-26-2
    • PROPYL({[3-(TRIFLUOROMETHYL)PHENYL]METHYL})AMINE
    • AKOS000182272
    • Benzenemethanamine, N-propyl-3-(trifluoromethyl)-
    • SCHEMBL4245054
    • MFCD09937062
    • Inchi: 1S/C11H14F3N/c1-2-6-15-8-9-4-3-5-10(7-9)11(12,13)14/h3-5,7,15H,2,6,8H2,1H3
    • InChI Key: CPXTUPBVFMKPOF-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)CNCCC)(F)F

Computed Properties

  • Exact Mass: 217.10792
  • Monoisotopic Mass: 217.108
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų
  • XLogP3: 3.4

Experimental Properties

  • Density: 1.099
  • Boiling Point: 220.4°C at 760 mmHg
  • Flash Point: 87.1°C
  • Refractive Index: 1.455
  • PSA: 12.03

propyl({3-(trifluoromethyl)phenylmethyl})amine Pricemore >>

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Additional information on propyl({3-(trifluoromethyl)phenylmethyl})amine

Propyl({3-(Trifluoromethyl)Phenylmethyl})Amine: A Comprehensive Overview

Propyl({3-(Trifluoromethyl)Phenylmethyl})Amine, also known by its CAS number 16065-26-2, is a versatile organic compound that has garnered significant attention in various fields of chemistry and material science. This compound is characterized by its unique structure, which combines a trifluoromethyl group attached to a phenyl ring and a propylamine moiety. The trifluoromethyl group imparts distinct electronic and steric properties, making this compound highly valuable in both academic research and industrial applications.

The synthesis of Propyl({3-(Trifluoromethyl)Phenylmethyl})Amine typically involves multi-step organic reactions, often utilizing advanced catalytic systems to achieve high yields and purity. Recent studies have focused on optimizing these synthesis pathways, leveraging green chemistry principles to minimize environmental impact. For instance, researchers have explored the use of microwave-assisted synthesis and continuous flow reactors to enhance reaction efficiency and reduce energy consumption.

In terms of applications, this compound has found utility in the pharmaceutical industry as a building block for drug development. Its ability to act as a bioisostere for other amine-containing compounds makes it particularly useful in medicinal chemistry. Additionally, Propyl({3-(Trifluoromethyl)Phenylmethyl})Amine has been employed in the synthesis of advanced materials, such as stimuli-responsive polymers and self-healing coatings, due to its unique reactivity and compatibility with various polymerization techniques.

Recent research has also highlighted the potential of this compound in the field of agrochemistry. Studies have demonstrated that derivatives of Propyl({3-(Trifluoromethyl)Phenylmethyl})Amine can serve as effective plant growth regulators, promoting crop resilience under stress conditions such as drought or salinity. This discovery opens new avenues for sustainable agriculture and food security.

The electronic properties of Propyl({3-(Trifluoromethyl)Phenylmethyl})Amine have been extensively studied using computational chemistry methods. These studies reveal that the trifluoromethyl group significantly alters the electron distribution within the molecule, enhancing its ability to participate in various chemical reactions. Such insights are crucial for designing novel materials with tailored electronic properties for applications in electronics and optoelectronics.

In conclusion, Propyl({3-(Trifluoromethyl)Phenylmethyl})Amine, CAS 16065-26-2, stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique structure and reactivity continue to inspire innovative research, driving advancements in chemistry, materials science, and beyond.

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